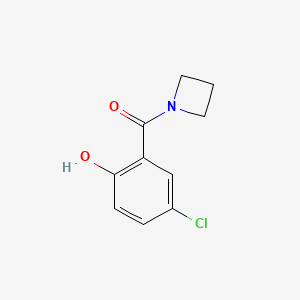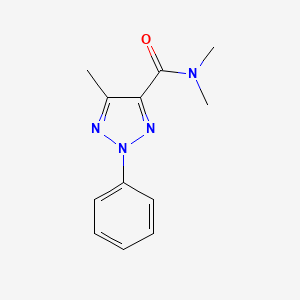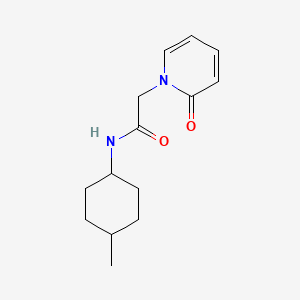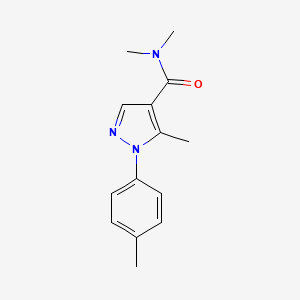
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It is commonly used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and radiation therapy. In addition to its clinical applications, Tropisetron has also been extensively studied for its potential use in scientific research.
Mecanismo De Acción
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide acts as a competitive antagonist at the serotonin 5-HT3 receptor, thereby preventing the binding of serotonin and subsequent activation of the receptor. This results in a decrease in the release of neurotransmitters such as dopamine, acetylcholine, and noradrenaline, which are implicated in the development of nausea and vomiting.
Biochemical and Physiological Effects:
In addition to its antiemetic effects, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has been shown to modulate a variety of other physiological processes. Studies have demonstrated that N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide can reduce pain perception, enhance cognitive function, and improve mood. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the serotonin 5-HT3 receptor, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. Additionally, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has a well-established safety profile and is widely available for use in research.
However, there are also some limitations to the use of N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide in laboratory experiments. Its effects may be confounded by interactions with other neurotransmitter systems, and its efficacy may vary depending on the specific experimental conditions. Furthermore, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide may not be suitable for use in certain animal models due to species-specific differences in the distribution and function of the serotonin 5-HT3 receptor.
Direcciones Futuras
There are several potential future directions for research involving N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide. One area of interest is the development of novel analogs that can selectively target different subtypes of the serotonin 5-HT3 receptor. Another area of focus is the investigation of N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide's potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide may also have applications in the treatment of other conditions such as anxiety and depression.
Métodos De Síntesis
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide can be synthesized through a multistep process that involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. The resulting compound is then subjected to a series of reactions that involve the introduction of the amide and methyl groups to yield N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide has been utilized in scientific research for its ability to modulate the activity of the serotonin 5-HT3 receptor. This receptor is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in regulating various physiological processes, including neurotransmitter release, pain perception, and gastrointestinal motility.
Propiedades
IUPAC Name |
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-7-12(8-6-10)17-11(2)13(9-15-17)14(18)16(3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZABBTVHONYOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,5-trimethyl-1-(4-methylphenyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)

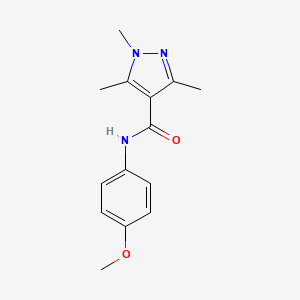

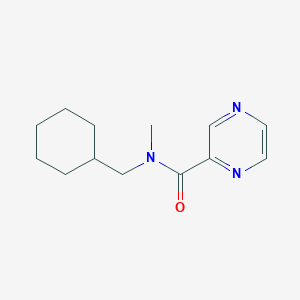
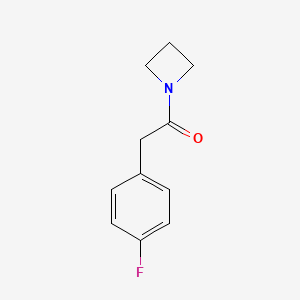

![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)
